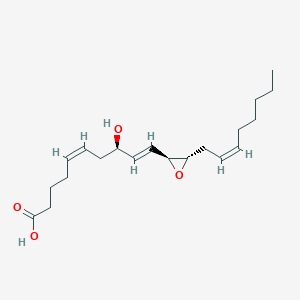

DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

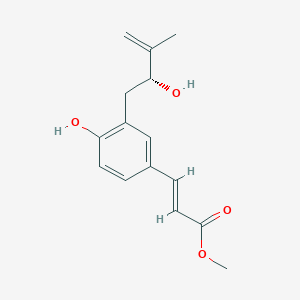

DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol or DAG(18:2/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and linoleoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:2(9Z, 12Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.

DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.

Wissenschaftliche Forschungsanwendungen

1. Characterization in Microalgae

Paper spray ionization, an ambient ionization method, has been applied to identify polar lipids in green microalgae, including the molecular formulas and structures of glycerophosphocholines (PCs) and monogalactosyldiacylglycerols (MGDGs), which are related to DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) (Oradu & Cooks, 2012).

2. Anti-Inflammatory Activities in Plant Leaves

A study isolated MGDGs from Perilla frutescens leaves and evaluated their anti-inflammatory activities in lipopolysaccharide-stimulated murine macrophages, revealing potential anti-inflammatory constituents (Zi et al., 2021).

3. Anti-Inflammatory Activity in Microalgae

Isochrysis galbana, a marine microalga, was investigated for its content in glycosylglycerides, including MGDGs and DGDGs. These compounds showed significant anti-inflammatory activity in human macrophages, indicating their potential as bioactive compounds (de los Reyes et al., 2016).

4. Spectroscopic Studies of Lipid Membranes

Spectroscopic studies of glycolipid-water systems, including MGDGs and DGDGs, have been conducted to probe lipid dynamics, providing insights into the structure and behavior of lipid membranes (Adebodun et al., 1992).

5. Molecular Dynamics Simulations of Membranes

Molecular dynamics simulations of lipid membranes composed of MGDGs and phospholipids have been studied to evaluate the bilayer structure, molecular organization, and dynamics, contributing to our understanding of membrane behavior (Kapla et al., 2012).

6. Effect on Diacylglycerol Packing

Research on the effects of acyl chain unsaturation on model diacylglycerols (DGs) suggests that different acyl chain unsaturations promote distinct packing arrangements in DG monolayers, impacting membrane domain formation (Applegate & Glomset, 1991).

Eigenschaften

Produktname |

DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) |

|---|---|

Molekularformel |

C39H66O5 |

Molekulargewicht |

614.9 g/mol |

IUPAC-Name |

[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,37,40H,3-10,15-16,21-23,25,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-/t37-/m0/s1 |

InChI-Schlüssel |

ZDBLXLQFRZTIIU-ZEYSAPHZSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)

![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)

![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)